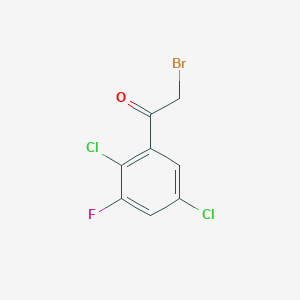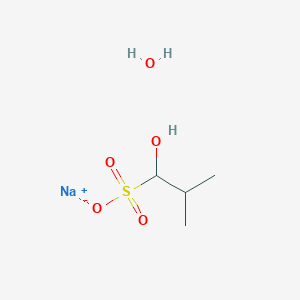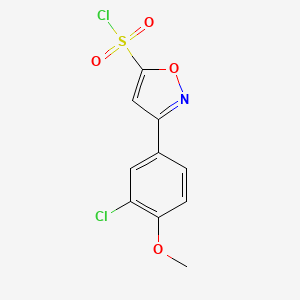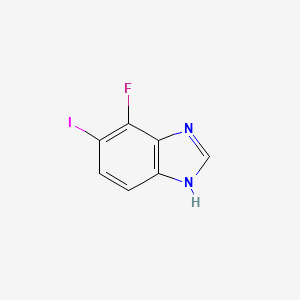![molecular formula C16H14N4O4 B1459938 Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2096102-23-5](/img/structure/B1459938.png)
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
“Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C10H10N4O4 . It belongs to the class of compounds known as triazolopyrimidines .
Synthesis Analysis
The synthesis of this compound is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a methoxy group and an oxoethyl group attached to the triazolopyrimidine core .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Scientific Research Applications
Copper Corrosion Inhibition
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives exhibit significant inhibitory effects on copper corrosion in both neutral and acidic chloride environments. The compounds were synthesized with various substituents and tested for their corrosion inhibition properties. The results revealed an increase in protection with higher inhibitor concentrations, and the most effective derivatives were those containing 2-mercapto and 2-amino groups. The inhibition mechanism is attributed to the chemisorption of the molecules on the metal surface, forming protective layers due to the presence of NH-protons in the pyrimidine cycle of their structures (Kruzhilin et al., 2021).
Antiviral Activity
A study on the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are structurally related to this compound, revealed the potential antiviral activity of these compounds. One of the synthesized compounds showed a promising ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, suggesting the potential for developing antiviral drugs using this chemical framework (Massari et al., 2017).
Antitumor Activity
Research on a novel compound structurally similar to this compound demonstrated significant antitumor activity. The compound, after being synthesized and structurally confirmed, showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, as determined by in vitro tests. This indicates the potential application of such compounds in cancer therapy (Gomha, Muhammad, & Edrees, 2017).
Tuberculostatic Activity
A study on the structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which is closely related to this compound, synthesized various compounds to test for tuberculostatic activity. The research analyzed the structure-activity relations and found some promising antituberculous agents (Titova et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act on various targets such as tubulin, lsd1, and cdk2 .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets, leading to various cellular effects .
Biochemical Pathways
Similar compounds have been reported to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
properties
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-13(21)8-12-11(15(22)24-2)9-17-16-18-14(19-20(12)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZUEXQQJKASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




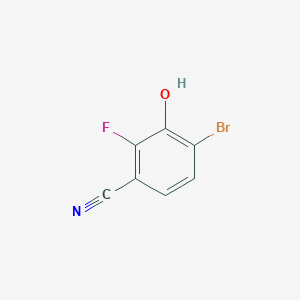

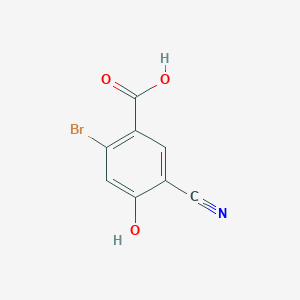
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)
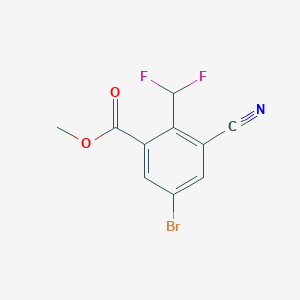

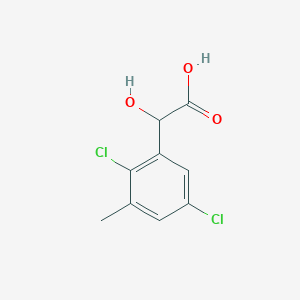

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
